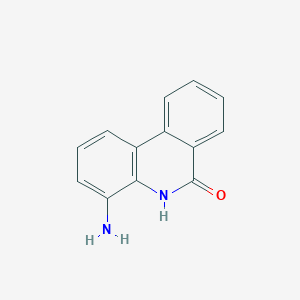

4-Aminophenanthridin-6(5h)-one

Description

Properties

CAS No. |

23818-44-2 |

|---|---|

Molecular Formula |

C13H10N2O |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-amino-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H10N2O/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(16)15-12(9)11/h1-7H,14H2,(H,15,16) |

InChI Key |

SWPBPTPKUYDBKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=CC=C3)N)NC2=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Route

Multicomponent Reaction to Form 4,6-Diaryl-5,6-dihydroanthranylate Derivatives (Intermediate 1)

- Reactants: ortho-nitrochalcone, ethyl acetoacetate, and primary amines.

- Catalyst: Cerium ammonium nitrate (CAN).

- Conditions: Heating at 80 °C overnight in a suitable solvent.

- Workup: Extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate.

- Purification: Flash column chromatography using petroleum ether and ethyl acetate (9:1 v/v).

- Outcome: Formation of intermediate compounds (denoted as 1 ) in good yields.

Oxidative Dehydrogenation to Form Diaryl Anthranilate Derivatives (Intermediate 2)

- Reactants: Intermediate 1 and DDQ (1.5 equivalents).

- Solvent: Toluene.

- Conditions: Stirring at room temperature for 2 hours.

- Workup: Extraction with ethyl acetate, washing with water and brine.

- Purification: Flash chromatography with petroleum ether and ethyl acetate gradient (from 9:1 to 8:2).

- Outcome: Aromatized compounds 2 ready for cyclization.

Reductive Cyclization to 4-Aminophenanthridin-6(5H)-one Derivatives (Target Compounds)

- Reactants: Intermediate 2 .

- Catalyst: 10% palladium on carbon (Pd/C), 10 mol%.

- Solvent: Ethanol.

- Conditions: Stirring under hydrogen atmosphere at room temperature for 14 hours.

- Workup: Filtration to remove catalyst, solvent evaporation.

- Purification: Column chromatography on silica gel with petroleum ether-ethyl acetate gradient (from 8:2 to 1:1).

- Outcome: Target compounds This compound and derivatives (denoted as APH1 to APH5 ) with confirmed structural identities via NMR spectroscopy.

Palladium-Mediated Ullmann Cross-Coupling Method

An alternative approach involves palladium-catalyzed Ullmann cross-coupling of 1-bromo-2-nitroarenes with β-halo-enals, -enones, or -esters, followed by hydrogenation or TiCl3 reduction to yield phenanthridinones including This compound . This two-step procedure is economical and effective for synthesizing quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones.

Visible-Light Photocatalyzed Synthesis

A modern synthetic strategy utilizes visible-light-promoted direct oxidative C–H amidation to construct phenanthridinones, including aminophenanthridinones. This method involves:

- Generation of amidyl radicals via single-electron transfer under blue LED illumination.

- Intramolecular C–H amidation leading to cyclization.

- Photocascade sequences enabling olefin isomerization and amidyl radical generation.

This photocatalytic approach provides an efficient and mild alternative for synthesizing biologically relevant phenanthridinones.

Data Tables and Research Outcomes

Synthesis Yields and Conditions Summary

| Step | Reactants/Conditions | Catalyst/Agent | Temperature/Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Multicomponent Reaction (1) | ortho-nitrochalcone, ethyl acetoacetate, primary amine | CAN | 80 °C, overnight | Good | Intermediate formation |

| Oxidative Dehydrogenation (2) | Compound 1 + DDQ | DDQ | RT, 2 hours | Good | Aromatization of central ring |

| Reductive Cyclization (3) | Compound 2 + H2 | Pd/C (10 mol%) | RT, 14 hours | Good | Cyclization to phenanthridinone core |

| Ullmann Cross-Coupling | 1-bromo-2-nitroarenes + β-halo-enals/enones/esters | Pd catalyst | Various | Effective | Alternative cross-coupling method |

| Visible-Light Photocatalysis | Amide precursors + blue LED | Photocatalyst (e.g., Ir complex) | Ambient, light exposure | Efficient | Mild, direct oxidative amidation method |

Characterization Data for Selected Derivatives (NMR Chemical Shifts)

| Compound | Key 1H NMR Signals (δ, ppm, DMSO-d6) | Description |

|---|---|---|

| APH1 | 9.46 (t, 1H), 8.42 (d, 1H), 7.86 (d, 2H), 6.88 (s, 1H) | 7-(Butylamino)-9-phenylphenanthridin-6(5H)-one |

| APH4 | 11.62 (s, 1H), 8.46 (d, 1H), 7.94 (s, 1H), 3.79 (s, 3H) | 7-((4-Methoxyphenyl)amino)-9-(thiophen-2-yl)phenanthridin-6(5H)-one |

| APH5 | 11.35 (d, 2H), 8.64 (d, 1H), 7.84 (dd, 1H), 7.72–7.63 (m, 2H) | 7-(Phenylamino)-9-(thiophen-2-yl)phenanthridin-6(5H)-one |

Research Outcomes and Applications

- The synthesized This compound derivatives demonstrate potent neuroprotective effects against metal-induced oxidative stress and cell death, attributed to their antioxidant properties and MMP inhibition.

- The synthetic methods yield compounds with high purity and good overall yield, suitable for biological evaluation.

- Photocatalytic methods provide environmentally friendly alternatives with fewer steps and mild conditions.

- Palladium-mediated Ullmann cross-coupling offers versatility in substituent introduction, expanding the chemical space of phenanthridinone derivatives.

Chemical Reactions Analysis

Types of Reactions

6(5H)-Phenanthridinone,4-amino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the phenanthridinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions include substituted phenanthridinones, amino derivatives, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

While the specific compound "4-Aminophenanthridin-6(5h)-one" is not directly discussed in the provided search results, the related 7-amino-phenanthridin-6-one derivatives (APHs) and phenanthridin-6(5H)-one scaffold have notable applications, particularly in neuroprotection and drug design .

Scientific Research Applications

Neuroprotective Action:

- Metal-Induced Cell Death and Oxidative Stress: A study investigated the neuroprotective effects of multitarget 7-amino-phenanthridin-6-one derivatives (APHs) against metal-induced cell death and oxidative stress in SN56 cells . These APH compounds (specifically APH1, APH2, APH3, APH4, and APH5) were tested for their ability to counteract the neurotoxic effects of metals like cadmium, mercury, aluminum, iron, copper, and zinc .

- Mechanism of Action: The APH derivatives are designed with chelating activity and have shown the ability to inhibit matrix metalloproteinases (MMPs) and reduce oxidative stress . Their neuroprotective effects against hydrogen peroxide in SN56 neuronal cells suggest a potential mechanism involving direct ROS scavenging activity and the induction of cellular antioxidant enzymes . The compounds protect against metal toxicity by acting as metal ionophores, sequestering and redistributing metals in the central nervous system (CNS) .

- Experimental Results: APH1-APH5 demonstrated neuroprotective activity against the reduction of cell viability induced by heavy and essential metals . These compounds were selected for their low cytotoxicity and potent antioxidant and neuroprotective effects against reactive oxygen species (ROS) .

Drug Design and Development:

- Dual PARP1-BRD4 Inhibitors: Phenanthridin-6(5H)-one serves as a starting point for designing dual inhibitors of poly(ADP-ribose) polymerase 1 (PARP1) and bromodomain-containing protein 4 (BRD4) . These inhibitors can be beneficial in cancer treatment .

- Cheminformatics Approach: A novel cheminformatics approach, combined with structure-based methods, has been developed to facilitate the design of these dual inhibitors. The phenanthridin-6(5H)-one scaffold was prioritized due to its merged pharmacophores .

- Inhibitory Activity: A rationally designed small molecule, HF4, exhibited low micromolar inhibitory activity against BRD4 and PARP1 . Specifically, HF4 strongly inhibited BRD4 BD1 with an IC50 value of 2.0 μM .

Table: Summary of APH Compounds and HF4

| Compound | Primary Application | Mechanism of Action |

|---|---|---|

| APH1-APH5 | Neuroprotection against metal-induced cell death and oxidative stress | Chelating activity, MMP inhibition, ROS scavenging, induction of antioxidant enzymes, metal ionophore activity |

| HF4 | Dual inhibition of PARP1 and BRD4 in cancer treatment | Targets enzymatic activities of BRD4 and PARP1, inhibits PARP1 activity with an IC50 value of approximately 2.0 μM, inhibits BRD4 activity but with a 5-fold reduction compared to its precursor compound |

Case Studies:

While specific case studies are not detailed in the provided search results, the research indicates the potential for APH derivatives and phenanthridin-6(5H)-one-based compounds to be further developed as therapeutic agents. Further studies would be needed.

Mechanism of Action

The mechanism of action of 6(5H)-Phenanthridinone,4-amino- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death. The compound’s effects on molecular pathways are being studied to understand its potential therapeutic applications better.

Comparison with Similar Compounds

Key Findings :

- Substituent Effects: Amino groups (e.g., at C4 or C8) enhance polarity and interaction with biological targets, such as DNA or enzymes . Aromatic substituents (e.g., phenyl at C5) improve π-π stacking, crucial for anticancer activity .

- Synthetic Efficiency: Palladium-catalyzed methods (e.g., C–H activation) offer atom-economical routes compared to traditional cross-coupling, reducing waste .

Triazin-6(5H)-one Derivatives

1,2,4-Triazin-6(5H)-ones are six-membered heterocycles with nitrogen atoms at positions 1, 2, and 3. While structurally distinct from phenanthridinones, they share a ketone group and exhibit overlapping pharmacological applications.

Key Findings :

- Bioactivity: Triazinones like lamotrigine target ion channels, whereas phenanthridinones often interact with DNA or kinases, reflecting divergent mechanisms .

- Structural Flexibility: Triazinones allow modular substitution, enabling rapid optimization of pharmacokinetic properties .

Pyridazin-3(2H)-one Derivatives

Pyridazinones are five-membered heterocycles with two adjacent nitrogen atoms. Though smaller than phenanthridinones, they share applications in CNS drug development.

| Compound | Molecular Weight (g/mol) | Substituents | Key Properties/Activities | References |

|---|---|---|---|---|

| 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 231.27 | -NH₂Ph, -CH₃ at C5 | 5-HT₄ receptor antagonism |

Key Findings :

- Pharmacological Overlap: Pyridazinones and phenanthridinones both target CNS receptors, but pyridazinones exhibit higher selectivity for serotonin receptors .

Research Trends and Challenges

- Green Synthesis: Metrics for 5-phenylphenanthridin-6(5H)-one synthesis (e.g., atom economy: 82%, E-factor: 3.2) highlight the need for sustainable methods in scaling phenanthridinone production .

- Mechanistic Insights: Palladium-catalyzed reactions for phenanthridinones proceed via oxidative addition and reductive elimination, with ligand choice (e.g., dppp) critical for yield .

- Biological Screening: PASS predictions and ChEMBL similarity searches suggest this compound may target topoisomerases or kinases, warranting experimental validation .

Biological Activity

4-Aminophenanthridin-6(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection. This article explores its biological activity, focusing on its mechanisms of action, relevant case studies, and research findings.

This compound belongs to the class of phenanthridine derivatives, which are known for their diverse biological activities. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Neuroprotective Effects

Research indicates that this compound and its derivatives exhibit significant neuroprotective properties. A study highlighted the effectiveness of multitarget derivatives against metal-induced oxidative stress and cell death in neuronal cell lines (SN56 cells). These compounds were shown to possess selective chelating activity for certain metals, which is crucial in mitigating oxidative stress associated with neurodegenerative diseases .

Mechanisms of Action:

- Chelation of Metals: The compounds selectively chelate iron and copper ions, which are implicated in oxidative stress and neurodegeneration.

- Antioxidant Activity: They enhance the expression of antioxidant enzymes through the Nrf2 pathway, providing a protective effect against oxidative damage.

- Inhibition of Matrix Metalloproteinases (MMPs): Some derivatives inhibit MMPs that contribute to neuronal cell death, further supporting their neuroprotective role .

Case Studies

-

Study on Metal Cytotoxicity:

- Objective: To evaluate the neuroprotective effects of various 7-amino-phenanthridin-6-one derivatives against metal-induced cytotoxicity.

- Findings: Among the tested compounds, APH4 demonstrated the highest efficacy in reversing cytotoxic effects induced by metals like mercury and iron, highlighting its potential as a therapeutic agent in neurodegenerative conditions .

- Oxidative Stress Mitigation:

Data Table: Biological Activity of this compound Derivatives

| Compound | Chelating Activity | Antioxidant Effect | Neuroprotection Efficacy |

|---|---|---|---|

| APH1 | Iron, Copper | Moderate | Partial |

| APH2 | Iron | Low | Low |

| APH3 | Iron, Copper, Mercury | High | High |

| APH4 | Iron, Copper, Mercury | Very High | Very High |

| APH5 | Copper | Moderate | Moderate |

Q & A

Q. What are the established synthetic routes for 4-Aminophenanthridin-6(5H)-one, and how can purity be optimized?

A common method involves Suzuki-Miyaura cross-coupling reactions followed by cyclization (e.g., using Na₂CO₃, Pd(OAc)₂, and PPh₃ in DME/H₂O at 90°C) . Key steps include halogenation (e.g., ICl in DCM) and hydrolysis (KOH in t-BuOH at 150°C). To optimize purity, use column chromatography with gradient elution and validate via HPLC with UV detection. Trial experiments to adjust reaction time, temperature, and stoichiometry are critical for reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : Use ¹H/¹³C NMR to confirm amine and ketone functional groups.

- XRD : Employ single-crystal X-ray diffraction with SHELXL for refinement (especially for resolving tautomeric forms of the 5H-ketone group) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₃H₁₀N₂O; theoretical MW: 210.23).

- FTIR : Confirm NH/OH stretches (~3300 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹) .

Q. What are the key physicochemical properties of this compound?

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂O | |

| Melting Point | Not reported; estimate via DSC | – |

| Solubility | Low in H₂O; soluble in DMSO, DMF | |

| Tautomerism | 5H-ketone ↔ enol forms possible |

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated computationally?

Use DFT calculations (e.g., Gaussian or ORCA) to model intermediates and transition states. Compare activation energies for competing pathways (e.g., cyclization vs. dimerization). Validate with kinetic isotope effects (KIEs) or trapping experiments for transient intermediates .

Q. What strategies resolve contradictions in crystallographic data for tautomeric forms?

If XRD data shows disorder (e.g., overlapping ketone/enol sites), use:

Q. How should researchers design experiments to study structure-activity relationships (SAR) of derivatives?

- Variable substituents : Introduce halogens, alkyl groups, or electron-withdrawing moieties at the 4-amino position.

- Biological assays : Test cytotoxicity (e.g., MTT assay) and receptor binding (e.g., 5-HT₄ antagonism) .

- Data analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (Hammett σ, logP) with activity .

Q. What are the best practices for validating analytical methods in stability studies?

Q. How can computational models predict the compound’s behavior in biological systems?

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases).

- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and BBB permeability .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.